

Application Notes and Protocols for In Vitro Experiments with ACTH (11-24)

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Compound of Interest

Compound Name: Acth (11-24)

Cat. No.: B550168

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These application notes provide a comprehensive overview of the in vitro experimental use of Adrenocorticotrophic Hormone (ACTH) fragment 11-24. This peptide is a C-terminal fragment of ACTH and is primarily characterized as a competitive antagonist of the ACTH receptor, also known as the melanocortin 2 receptor (MC2R)^{[1][2][3][4][5]}. However, under specific experimental conditions, it may exhibit partial agonist activity.

ACTH (11-24) is a valuable tool for studying the structure-function relationship of the MC2R and for the development of novel therapeutics targeting the hypothalamic-pituitary-adrenal (HPA) axis. Its primary mechanism of action as an antagonist is to block the binding of full-length ACTH to MC2R, thereby inhibiting the downstream signaling cascade that leads to steroidogenesis.

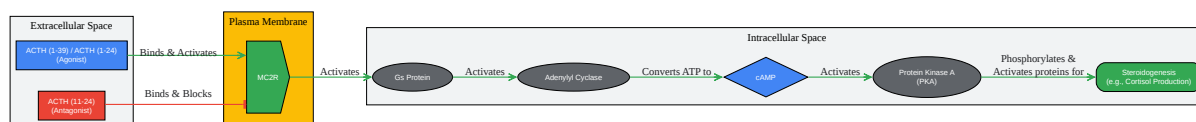
Data Presentation

The following table summarizes the quantitative data for **ACTH (11-24)** from competitive binding and functional assays.

Parameter	Value	Cell Line	Assay Type	Reference
IC50	~10 nM	HeLa cells expressing mouse MC2R	Competitive Antagonist Activity (cAMP generation)	
Kd	Not explicitly stated for ACTH (11-24), but was able to displace 60-70% of bound 125I-ACTH	HeLa cells expressing mouse MC2R	Receptor Binding Assay	

Signaling Pathways

The canonical signaling pathway initiated by ACTH binding to its receptor, MC2R, involves the activation of a Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). As a competitive antagonist, **ACTH (11-24)** blocks this pathway. In instances of partial agonism, it would weakly stimulate this same pathway.



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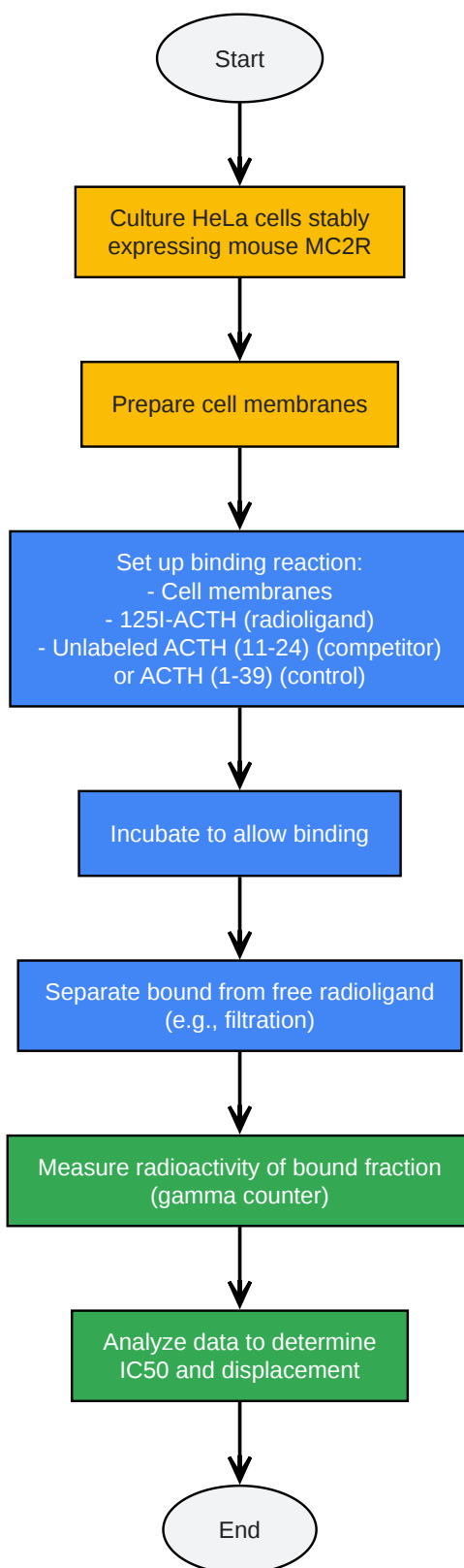
Figure 1: ACTH Signaling Pathway and the Antagonistic Action of **ACTH (11-24)**.

Experimental Protocols

The following are detailed protocols for key in vitro experiments involving **ACTH (11-24)**.

Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity of **ACTH (11-24)** to the MC2R by measuring its ability to displace a radiolabeled ligand.



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Figure 2: Workflow for a Competitive Receptor Binding Assay.

Materials:

- HeLa cells stably expressing the mouse ACTH receptor (MC2R)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)
- Radiolabeled ligand: 125I-ACTH
- Unlabeled competitor: **ACTH (11-24)**
- Positive control: Unlabeled ACTH (1-39)
- 96-well filter plates
- Gamma counter

Procedure:

- Cell Culture: Culture HeLa-MC2R cells to confluence in appropriate flasks.
- Membrane Preparation:
 - Wash cells with ice-cold PBS and scrape into a lysis buffer.
 - Homogenize the cells and centrifuge to pellet the crude membrane fraction.
 - Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
- Binding Assay:
 - In a 96-well plate, add a constant amount of cell membrane preparation to each well.
 - Add increasing concentrations of unlabeled **ACTH (11-24)** or ACTH (1-39) (for the standard curve).
 - Add a constant concentration of 125I-ACTH to all wells.

- For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of unlabeled ACTH (1-39).
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
- Separation and Measurement:
 - Transfer the reaction mixture to a filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
 - Dry the filter plate and measure the radioactivity in each well using a gamma counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the log concentration of the competitor.
 - Determine the IC₅₀ value for **ACTH (11-24)** from the resulting dose-response curve.

cAMP Accumulation Assay

This assay measures the ability of **ACTH (11-24)** to antagonize ACTH-induced cAMP production.

Materials:

- Adrenal cell lines (e.g., Y1 mouse adrenocortical cells or NCI-H295R human adrenocortical carcinoma cells)
- Cell culture medium
- Stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX)
- ACTH (1-39) or ACTH (1-24) as an agonist
- **ACTH (11-24)** as an antagonist

- cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

- Cell Seeding: Seed the adrenal cells in a 96-well plate and grow to 80-90% confluence.
- Pre-treatment with Antagonist:
 - Wash the cells with stimulation buffer.
 - Add increasing concentrations of **ACTH (11-24)** to the wells and incubate for a short period (e.g., 15-30 minutes).
- Agonist Stimulation:
 - Add a fixed, sub-maximal concentration (e.g., EC80) of ACTH (1-39) to the wells already containing **ACTH (11-24)**.
 - Incubate for a defined time (e.g., 30 minutes) at 37°C.
- cAMP Measurement:
 - Lyse the cells according to the cAMP assay kit instructions.
 - Measure the intracellular cAMP concentration using the kit's protocol.
- Data Analysis:
 - Plot the cAMP concentration against the log concentration of **ACTH (11-24)**.
 - Determine the IC50 value, which represents the concentration of **ACTH (11-24)** required to inhibit 50% of the maximal cAMP response induced by the agonist.

Steroidogenesis Assay (Cortisol/Corticosterone Measurement)

This assay assesses the functional consequence of MC2R antagonism by measuring the inhibition of steroid hormone production.

Materials:

- Adrenal cell lines (e.g., NCI-H295R for cortisol, Y1 for corticosterone) or primary adrenal cells
- Cell culture medium
- ACTH (1-39) or ACTH (1-24) as a stimulant
- **ACTH (11-24)** as an antagonist
- Cortisol or Corticosterone ELISA kit

Procedure:

- Cell Culture and Treatment:
 - Culture the adrenal cells in a multi-well plate.
 - Treat the cells with increasing concentrations of **ACTH (11-24)** for a defined pre-incubation period.
 - Add a stimulant (ACTH 1-39 or 1-24) to the wells and incubate for an extended period (e.g., 24-48 hours) to allow for steroid production.
- Sample Collection:
 - Collect the cell culture supernatant.
- Hormone Measurement:
 - Measure the concentration of cortisol or corticosterone in the supernatant using an ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Plot the hormone concentration against the log concentration of **ACTH (11-24)**.
 - Determine the IC₅₀ value for the inhibition of steroidogenesis.

These protocols provide a framework for the in vitro characterization of **ACTH (11-24)**. Researchers should optimize the specific conditions for their experimental setup.

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